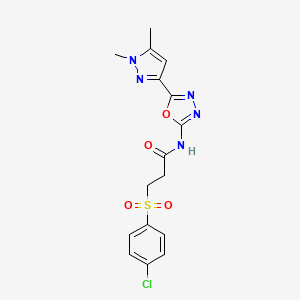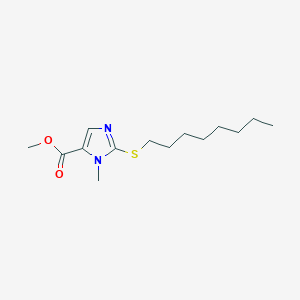
methyl 1-methyl-2-(octylsulfanyl)-1H-imidazole-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The description of an organic compound usually includes its IUPAC name, molecular formula, and structural formula. The IUPAC name is based on the longest carbon chain in the molecule and the functional groups present .
Synthesis Analysis
The synthesis of an organic compound involves a series of chemical reactions that transform starting materials into the desired product. The analysis of the synthesis process includes the types of reactions used, the conditions under which they occur, and the yield of the product .Molecular Structure Analysis
The molecular structure of an organic compound can be determined using various spectroscopic techniques, such as infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and X-ray crystallography .Chemical Reactions Analysis
The chemical reactions of an organic compound depend on its functional groups. The analysis of these reactions involves studying the mechanisms by which they occur and the products they form .Physical And Chemical Properties Analysis
The physical and chemical properties of an organic compound include its melting point, boiling point, solubility, density, and reactivity. These properties can be determined through experimental measurements .Applications De Recherche Scientifique
Catalytic Applications and Synthesis
Imidazole derivatives have been utilized in catalytic applications, such as in the intermolecular hydroamination of ethylene and 1-alkenes with cyclic ureas catalyzed by gold(I) complexes. These reactions demonstrate high regioselectivity and yield, showcasing the utility of imidazole-based catalysts in organic synthesis (Zhang, Lee, & Widenhoefer, 2009).
The microwave-assisted synthesis of novel functionalized hydantoin derivatives, followed by their conversion to 5-(Z) arylidene-4H-imidazoles, highlights the versatility of imidazole derivatives in producing pharmacologically relevant structures (Kamila, Ankati, & Biehl, 2011).
Chemical Synthesis and Modification
Research on the synthesis and pKa determination of 1-(o-hydroxyphenyl)imidazole carboxylic esters sheds light on the regioselective synthesis of imidazole derivatives, which are crucial for developing active-site model compounds of enzymes like cytochrome c oxidase. This work underlines the significance of imidazole derivatives in biochemistry and molecular biology (Collman, Wang, Zhong, & Zeng, 2000).
The development of imidazole 3-oxides from amino acid esters, which can be transformed into dihydro-imidazole-2-thione derivatives, illustrates the synthetic flexibility of imidazole derivatives and their potential in creating new biologically active compounds (Jasiński, Mlostoń, Linden, & Heimgartner, 2008).
Material Science and Sensing Applications
- Studies on imidazole dicarboxylate-based lanthanide metal-organic frameworks (MOFs) for luminescence sensing of benzaldehyde showcase the potential of imidazole derivatives in creating sensitive and selective sensors for chemical detection. These findings highlight the utility of imidazole-based MOFs in analytical chemistry and environmental monitoring (Shi, Zhong, Guo, & Li, 2015).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
methyl 3-methyl-2-octylsulfanylimidazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O2S/c1-4-5-6-7-8-9-10-19-14-15-11-12(16(14)2)13(17)18-3/h11H,4-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEZZMTDIHFNZCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCSC1=NC=C(N1C)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 1-methyl-2-(octylsulfanyl)-1H-imidazole-5-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-methylsulfanylbenzamide](/img/structure/B2864683.png)
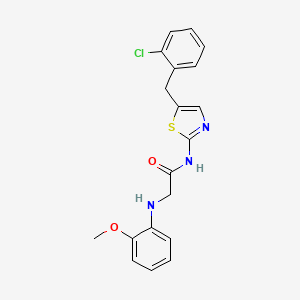
![2-[methyl-(4-methylphenyl)sulfonylamino]-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2864688.png)
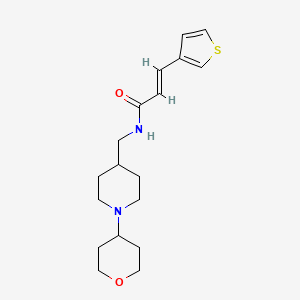

![8,8-dimethyl-5-(5-methylfuran-2-yl)-2-(propylthio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2864691.png)
![2-[2-(4-Fluorophenyl)-1,3-oxazol-4-yl]acetonitrile](/img/structure/B2864693.png)

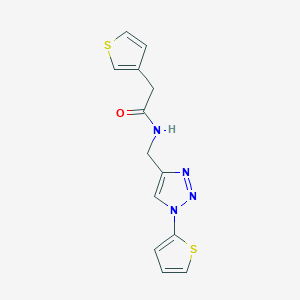
![5-chloro-N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-nitrobenzamide](/img/structure/B2864697.png)


